molecular formula C18H34O4 B14671323 2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) CAS No. 37582-34-6

2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane)

Katalognummer: B14671323
CAS-Nummer: 37582-34-6
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: ITAAERDICIBAOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is an organic compound with the molecular formula C18H34O4. It is a dioxane derivative, characterized by two 1,3-dioxane rings connected by an octane chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) typically involves the reaction of 1,8-octanediol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) has several applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.

    Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) involves its ability to form stable complexes with various molecules. The dioxane rings can interact with different functional groups, providing stability and protection to reactive intermediates. This property is particularly useful in organic synthesis, where the compound acts as a protecting group for carbonyl compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is unique due to its dual dioxane rings connected by an octane chain, providing enhanced stability and versatility in various chemical reactions. Its ability to act as a protecting group and its stability under different reaction conditions make it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

37582-34-6

Molekularformel

C18H34O4

Molekulargewicht

314.5 g/mol

IUPAC-Name

4-methyl-2-[8-(4-methyl-1,3-dioxan-2-yl)octyl]-1,3-dioxane

InChI

InChI=1S/C18H34O4/c1-15-11-13-19-17(21-15)9-7-5-3-4-6-8-10-18-20-14-12-16(2)22-18/h15-18H,3-14H2,1-2H3

InChI-Schlüssel

ITAAERDICIBAOA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCOC(O1)CCCCCCCCC2OCCC(O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.